L-METHIONINE (13C5; 15N) L-METHIONINE (13C5; 15N)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3685264
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 155.17

L-METHIONINE (13C5; 15N)

CAS No.:

Cat. No.: VC3685264

Molecular Formula:

Molecular Weight: 155.17

Purity: 98%

* For research use only. Not for human or veterinary use.

L-METHIONINE (13C5; 15N) -

Specification

Molecular Weight 155.17

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

L-Methionine (13C5; 15N) maintains the standard amino acid backbone with specific positions enriched with stable isotopes. Its chemical formula is represented as CH3SCH2CH2CH(*NH2)*COOH, where asterisks indicate the carbon-13 and nitrogen-15 labeled positions . The molecule contains a thioether functional group (methylthio) as its distinctive side chain, which contributes to its unique biochemical properties in protein structure and function.

Physical and Chemical Properties

The compound exhibits the following key properties:

PropertyValue
Molecular Weight155.17 g/mol
Chemical Purity98%
Isotopic Enrichment13C (99%), 15N (99%)
FormIndividual
ConcentrationNeat
CAS Number (Labeled)202468-47-1
CAS Number (Unlabeled)63-68-3
EC Number200-562-9

The isotopically labeled compound retains the same chemical reactivity as natural abundance methionine while providing distinct spectroscopic signatures that can be detected through various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry .

Package SizeApproximate Price (USD)Approximate Price (EUR)
0.05 gNot specified966.00 €
0.1 gNot specified1,357.00 €
0.25 g$2,4502,817.50 €

These prices reflect the specialized nature of isotopically labeled compounds and the complex manufacturing processes required to achieve high isotopic enrichment . Bulk quantities may also be available upon request for larger research projects.

Applications in Scientific Research

NMR-Based Research Studies

L-Methionine (13C5; 15N) serves as an invaluable tool in NMR spectroscopy where the labeled atoms provide enhanced signal intensity and distinctive chemical shifts. Researchers utilize these properties to probe protein structure, molecular dynamics, and binding interactions of biological macromolecules . The 99% isotopic enrichment ensures strong signals in multidimensional NMR experiments, allowing detailed structural analyses of proteins containing methionine residues.

In particular, methionine residues often occupy critical positions in protein hydrophobic cores and active sites, making labeled methionine an excellent probe for studying protein folding, conformational changes, and interactions with other molecules. The specific labeling pattern in L-Methionine (13C5; 15N) enables researchers to track individual methionine residues within complex protein structures .

Metabolomic Applications

In metabolomic studies, L-Methionine (13C5; 15N) serves as a tracer to monitor methionine metabolism and related biochemical pathways. Researchers can track the fate of labeled atoms through various metabolic intermediates, providing insights into normal and pathological metabolic processes . The complete labeling of all carbon and nitrogen atoms makes this compound particularly useful for comprehensive metabolic flux analyses.

The compound can be used to investigate methionine cycle dynamics, trans-sulfuration pathways, and one-carbon metabolism, which are critical in numerous physiological and pathological processes including cancer metabolism, cardiovascular disease, and neurodegenerative disorders. The stable isotope labeling allows for precise quantification of metabolic intermediates through mass spectrometry .

Proteomic Applications

In proteomics research, L-Methionine (13C5; 15N) facilitates protein quantification, turnover studies, and post-translational modification analyses. The compound can be incorporated into newly synthesized proteins in cell culture systems (SILAC - Stable Isotope Labeling by Amino acids in Cell culture), allowing researchers to distinguish between existing and newly synthesized proteins . This approach enables temporal studies of protein dynamics and regulation.

The isotopic signature also serves as an internal standard for absolute quantification of proteins in complex biological samples. Mass spectrometry can detect the mass shift in peptides containing the labeled methionine, providing precise quantitative data even in complex protein mixtures .

Protected Derivatives: L-Methionine-N-Fmoc (13C5; 15N)

For applications in peptide synthesis, a protected version of the compound—L-Methionine-N-Fmoc (13C5; 15N)—is available. This derivative features the same isotopic labeling pattern as the unprotected amino acid but includes a Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality .

Properties of the Protected Derivative

PropertyValue
Molecular Weight377.41 g/mol
Chemical Purity98%
FormulaCH3SCH2CH2CH(*NH-FMOC)*COOH
CAS Number (Labeled)1217437-64-3
CAS Number (Unlabeled)71989-28-1
Price (0.1 g)$1,270
StorageRefrigerated (-5°C to 5°C), protected from light

The Fmoc-protected derivative is specifically designed for solid-phase peptide synthesis, enabling the incorporation of isotopically labeled methionine into synthetic peptides for various research applications . This protected form is particularly valuable for creating isotopically labeled peptide standards used in mass spectrometry-based protein quantitation.

Research Significance and Future Directions

The availability of high-quality L-Methionine (13C5; 15N) has significantly advanced research in structural biology, metabolism, and proteomics. The compound's unique isotopic signature enables sophisticated experimental approaches that would otherwise be impossible with unlabeled materials.

Looking forward, this isotopically labeled amino acid will continue to play a crucial role in emerging research areas such as integrated multi-omics, single-cell analyses, and precision medicine. As analytical technologies become increasingly sensitive, the ability to track specific isotopically labeled molecules through complex biological systems will provide unprecedented insights into fundamental biological processes and disease mechanisms .

The combination of L-Methionine (13C5; 15N) with other isotopically labeled biomolecules offers powerful approaches for systems biology research, potentially revealing new therapeutic targets and biomarkers for various diseases. Additionally, ongoing improvements in isotopic labeling efficiency and reduced production costs may make these valuable research tools more accessible to the broader scientific community.

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